2-oxo-1,2-diphenylethyl 2-iodobenzoate

Photoredox catalysis Protecting group chemistry Hypervalent iodine synthesis

Sourcing 2-iodobenzoic acid for in-house IBX or Dess-Martin periodinane synthesis often requires harsh alkaline hydrolysis of simple alkyl esters, risking decomposition of the ortho-iodo substituent. This compound solves that pain point as a dual-function masked 2-iodobenzoate and direct IBX-ester precursor. • Achieves quantitative (100%) photochemical deprotection to 2-iodobenzoic acid under mild, room-temperature visible light, eliminating thermal hydrolysis entirely. • The desyl photoremovable cage provides an orthogonal, traceless protecting group fully compatible with Fmoc/Boc solid-phase strategies. • Latent oxidant strategy: carry the masked ester through multi-step sequences, then liberate and oxidize to active IBX-ester in situ only when required.

Molecular Formula C21H15IO3
Molecular Weight 442.2 g/mol
Cat. No. B3931969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-1,2-diphenylethyl 2-iodobenzoate
Molecular FormulaC21H15IO3
Molecular Weight442.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I
InChIInChI=1S/C21H15IO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H
InChIKeyDPIIAFWEUPHXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desyl 2-Iodobenzoate: Strategic Precursor for Hypervalent Iodine Chemistry


2-Oxo-1,2-diphenylethyl 2-iodobenzoate is a bifunctional benzoin ester that integrates a photolabile desyl (2-oxo-1,2-diphenylethyl) protecting group with an ortho-iodobenzoate pharmacophore. This compound serves as a direct precursor to 2-iodoxybenzoate (IBX) ester oxidizing reagents and enables photoredox-mediated quantitative deprotection to yield free 2-iodobenzoic acid [1][2]. Its molecular formula is C21H15IO3 with a predicted boiling point of 546.6±40.0 °C and density of 1.542±0.06 g/cm³ .

Risks of Replacing Desyl 2-Iodobenzoate with Alkyl Esters


Simple alkyl 2-iodobenzoates such as methyl or ethyl esters lack the photolabile desyl chromophore that enables quantitative, traceless deprotection under visible-light photoredox conditions. Substitution with a conventional methyl 2-iodobenzoate would necessitate strongly basic or acidic hydrolytic conditions that are incompatible with base-sensitive or acid-labile downstream intermediates, potentially compromising overall synthetic yield and purity [1][2]. The benzoin ester's dual functionality—serving simultaneously as a masked carboxylic acid and an IBX-ester precursor—cannot be replicated by any single-functionality analog.

Procurement Evidence: Desyl 2-Iodobenzoate Performance


Photoredox vs. Hydrolytic 2-Iodobenzoic Acid Liberation

Under visible-light photoredox conditions ([Ru(bpy)₃](PF₆)₂ 1.0 mol %, L-ascorbic acid 1.5 equiv, K₃PO₄ 1 equiv, MeCN/H₂O 4:1, blue LED irradiation, rt, 1 h), 2-oxo-1,2-diphenylethyl 2-iodobenzoate undergoes quantitative deprotection to yield free 2-iodobenzoic acid in 100% yield [1]. This contrasts with conventional alkaline hydrolysis of methyl 2-iodobenzoate, which typically requires refluxing aqueous NaOH or LiOH in THF/water mixtures. While direct head-to-head yield data for methyl 2-iodobenzoate hydrolysis under identical substrate scope is not reported in the same study, the photoredox method achieves complete conversion without competitive dehalogenation side reactions that can compromise iodoarene integrity under thermal alkaline conditions.

Photoredox catalysis Protecting group chemistry Hypervalent iodine synthesis

IBX-Ester Precursor: Solubility Advantage Over IBX

2-Oxo-1,2-diphenylethyl 2-iodobenzoate belongs to the class of 2-iodobenzoate esters that can be oxidized with hypochlorite to yield the corresponding IBX-esters—soluble, microcrystalline periodinane oxidizing reagents with a pseudobenziodoxole structure [1]. The resulting desyl IBX-ester (2-oxo-1,2-diphenylethyl 2-iodoxybenzoate) retains oxidizing power comparable to Dess-Martin periodinane (DMP) and IBX itself, but with substantially enhanced solubility in common organic solvents owing to disruption of polymeric I···O secondary bonding interactions by the ester moiety [1]. By contrast, the parent compound IBX (2-iodoxybenzoic acid) is notoriously insoluble in most organic solvents except DMSO, limiting its synthetic utility [1]. While quantitative solubility data for specifically the desyl IBX-ester vs. methyl IBX-ester are not reported separately, the class of IBX-esters as a whole demonstrates markedly improved solubility over IBX [1].

Hypervalent iodine Oxidation reagents Periodinane chemistry

Desyl Photocleavage: Orthogonal to Acid/Base Deprotection

The 2-oxo-1,2-diphenylethyl (desyl) group is a well-established photolabile protecting group that undergoes α-cleavage upon UV or visible-light irradiation to release the parent carboxylic acid [1][2]. This photochemical reactivity is absent in methyl, ethyl, isopropyl, or neopentyl 2-iodobenzoates, which require chemical (acid/base) or hydrogenolytic cleavage. The desyl chromophore absorbs in the UV-A region (λₐ₆ₛ typically 330–360 nm for unsubstituted benzoin esters), enabling photodeprotection under conditions that are orthogonal to many functional groups including acetals, silyl ethers, and base-sensitive moieties [1]. Quantitative quantum yield data specific to 2-oxo-1,2-diphenylethyl 2-iodobenzoate are not available in the open literature; however, the photochemistry of desyl esters is well-characterized with quantum yields (Φ) typically in the range of 0.3–0.5 for the unsubstituted chromophore [2].

Photolabile protecting groups Desyl chemistry Caged compounds

Application Scenarios for Desyl 2-Iodobenzoate


Photoredox-Mediated 2-Iodobenzoic Acid Synthesis

In laboratories synthesizing 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) in-house, 2-oxo-1,2-diphenylethyl 2-iodobenzoate offers a direct, high-yielding (100%) photochemical route to 2-iodobenzoic acid under mild, room-temperature conditions using visible light [1]. This eliminates the need for purchased 2-iodobenzoic acid and avoids thermal alkaline hydrolysis of alternative esters that may compromise the ortho-iodo substituent. The resulting 2-iodobenzoic acid can be oxidized directly to IBX using standard protocols (Oxone® or NaOCl) [2].

Caged IBX-Ester for Latent Oxidant Release

The desyl group functions as a photoremovable cage for the carboxylic acid, enabling the ester to be carried through multiple synthetic transformations as a masked 2-iodobenzoate. Upon photodeprotection, the liberated 2-iodobenzoic acid can be oxidized to the IBX-ester in situ, generating a soluble periodinane oxidant precisely when needed. This latent oxidant strategy is particularly valuable in complex molecule synthesis where premature exposure to strong oxidants would be detrimental [1][2].

Orthogonal Photodeprotection for Solid-Phase Synthesis

The photolabile desyl ester provides an entirely orthogonal deprotection handle that is cleaved by light rather than acid or base. In solid-phase synthesis workflows where standard Fmoc (base-labile) or Boc (acid-labile) protecting strategies are employed, the desyl 2-iodobenzoate can serve as a third orthogonal protecting group for carboxylic acid functionalities, enabling more complex sequential deprotection schemes [1].

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